N-(4-methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(4-METHOXYPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . The structure of this compound includes a triazole ring fused with a pyrimidine ring, which is further substituted with methoxyphenyl, methyl, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of microwave-assisted synthesis is promising due to its efficiency and reduced environmental impact . This method allows for the scale-up of reactions and late-stage functionalization, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-METHOXYPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a neuroprotective and anti-neuroinflammatory agent.
Biological Studies: The compound is studied for its interactions with various enzymes and receptors, making it useful in pharmacological research.
Material Science: It has applications in the development of new materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. It has been shown to inhibit enzymes like JAK1 and JAK2, which are involved in inflammatory pathways . The compound also interacts with the NF-kB pathway, reducing inflammation and promoting neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant with a triazole moiety.
Uniqueness
N-(4-METHOXYPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific substitutions, which confer distinct biological activities and potential therapeutic applications . Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C20H19N5O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-13-17(19(26)24-15-8-10-16(27-2)11-9-15)18(14-6-4-3-5-7-14)25-20(23-13)21-12-22-25/h3-12,18H,1-2H3,(H,24,26)(H,21,22,23) |
InChI Key |
MYXMLDYCYBRFSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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